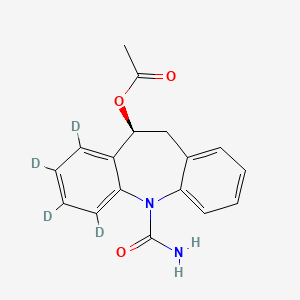
Amyloid |A-Protein (1-6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid A-Protein (1-6) is a peptide fragment derived from the larger Serum Amyloid A (SAA) protein. SAA proteins are small, acute-phase proteins that play a significant role in the body’s response to inflammation. They are known for their ability to form amyloid fibrils, which are associated with various amyloid diseases . The Amyloid A-Protein (1-6) fragment is particularly interesting due to its involvement in the early stages of amyloid fibril formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amyloid A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid A-Protein (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Amyloid A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The reduction of disulfide bonds can break these stabilizing interactions.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on amyloid formation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The primary product of these reactions is the modified Amyloid A-Protein (1-6) peptide, which can exhibit different structural and functional properties depending on the modifications made .
Scientific Research Applications
Amyloid A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Studied in the context of amyloid diseases, such as Alzheimer’s disease, to understand the early stages of amyloid plaque formation.
Mechanism of Action
The mechanism of action of Amyloid A-Protein (1-6) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s intrinsic properties and interactions with other molecules. The formation of amyloid fibrils is a nucleation-dependent process, where the peptide undergoes conformational changes to form β-sheet-rich structures. These structures then aggregate to form fibrils . The molecular targets and pathways involved include interactions with cell membranes, other amyloidogenic proteins, and various cellular receptors .
Comparison with Similar Compounds
Amyloid A-Protein (1-6) can be compared to other amyloidogenic peptides, such as:
Amyloid β (Aβ) Peptides: Involved in Alzheimer’s disease, these peptides also form amyloid fibrils but have different sequences and aggregation properties.
Tau Protein Fragments: Associated with neurofibrillary tangles in Alzheimer’s disease, these fragments have distinct aggregation mechanisms.
α-Synuclein: Involved in Parkinson’s disease, this protein forms amyloid fibrils with unique structural characteristics
The uniqueness of Amyloid A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid fibril formation, making it a valuable model for studying amyloidogenesis .
Properties
Molecular Formula |
C33H47N11O11 |
|---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




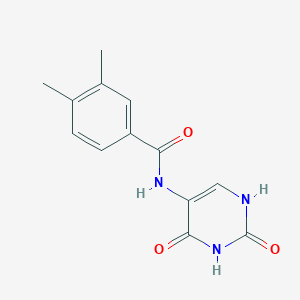
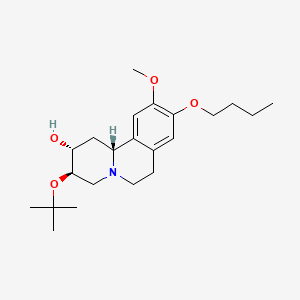

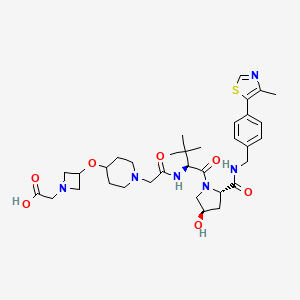
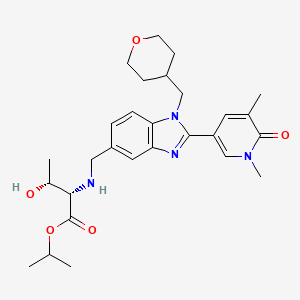
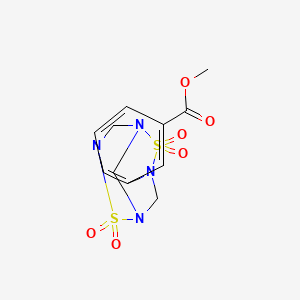

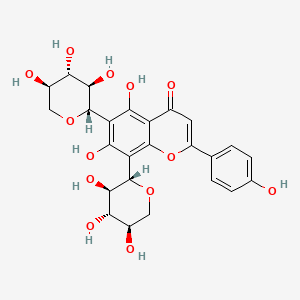

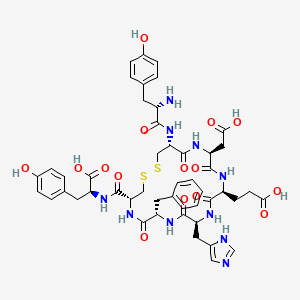
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
